2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one
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Description
2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Antifilarial Therapy
A study by Singh et al. (2008) involved the synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines, evaluating their antifilarial activity against the human lymphatic filarial parasite Brugia malayi. The research highlighted the potential of these compounds in antifilarial therapy, with one compound showing promising activity (Singh et al., 2008).
Development of Anti-Inflammatory and Analgesic Agents
Abu‐Hashem and Youssef (2011) synthesized furochromone pyrimidine derivatives, including those with morpholine, and assessed their anti-inflammatory and analgesic activities. This research demonstrated the compounds' potential in developing new anti-inflammatory and analgesic medications (Abu‐Hashem & Youssef, 2011).
Role in Inhibiting Key Enzymes for Cancer Therapy
Gangjee et al. (2008) developed compounds as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in cancer cell proliferation. The study presented a scaffold conducive to dual human TS-DHFR inhibitory activity, suggesting its utility in cancer therapy (Gangjee et al., 2008).
Applications in Catalysis
Shi et al. (2008) explored palladium-catalyzed aminations of aryl halides with phosphine-functionalized imidazolium ligands, which included morpholine. The study detailed the efficiency of this catalytic system in various reactions, shedding light on the broader applicability of such compounds in synthetic chemistry (Shi et al., 2008).
Anticancer Properties of Morpholine-Containing Complexes
Chatterjee et al. (2021) synthesized and evaluated morpholine-containing ruthenium(II) p-cymene complexes for their cytotoxicity against various cancer cell lines. The study revealed the compounds' significant in vitro antiproliferative activity, offering a potential pathway for cancer treatment (Chatterjee et al., 2021).
Properties
IUPAC Name |
2-[(3,5-dimethylphenyl)methylsulfanyl]-5-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-7-14(2)9-15(8-13)12-24-18-19-10-16(17(22)20-18)11-21-3-5-23-6-4-21/h7-10H,3-6,11-12H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTMJAOFYBFYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CSC2=NC=C(C(=O)N2)CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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